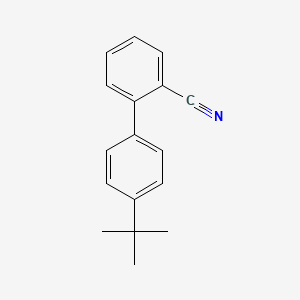

2-(4-叔丁基苯基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

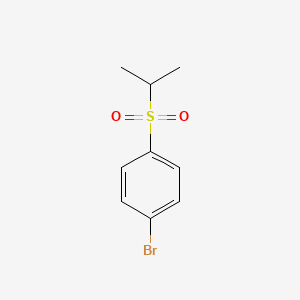

2-(4-tert-Butylphenyl)benzonitrile (2-TBPN) is a synthetic nitrile compound that has been widely studied in the field of organic chemistry due to its unique properties and potential applications in scientific research. This compound is a colorless liquid with a boiling point of 145-146°C and a melting point of -25°C. It has a molecular weight of 218.3 g/mol and a molecular formula of C13H14N. 2-TBPN has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

科学研究应用

合成酚类抗氧化剂的环境和健康影响

合成酚类抗氧化剂 (SPA),包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等化合物,已广泛用于各种工业和商业产品中,以延缓氧化反应和延长产品保质期。最近的研究对这些化合物在环境中的存在和人体接触提出了担忧。它们已在室内灰尘、空气颗粒物、海床沉积物和河水中以及人体组织(如脂肪、血清、尿液、母乳和指甲)中被发现。SPA 的潜在毒性,包括肝毒性和内分泌干扰作用,已得到强调,呼吁未来的研究开发毒性和迁移能力较低的 SPA,以减少环境污染 (Liu 和 Mabury,2020 年)。

2,4-二叔丁基苯酚及其类似物的生物活性

2,4-二叔丁基苯酚 (2,4-DTBP) 及其类似物因其在包括细菌、真菌和植物在内的多种生物中产生有毒的次生代谢产物而受到认可。这些化合物通常存在于挥发性或精油中,对测试生物表现出强烈的毒性。自毒性 2,4-DTBP 及其类似物的产生引发了对产生生物的进化优势的质疑。对这些化合物的天然来源和生物活性的全面审查提供了对其潜在环境和生物影响的见解 (Zhao 等人,2020 年)。

塑料管道迁移物的内分泌干扰作用

2,4-二叔丁基苯酚 (2,4-d-t-BP) 等内分泌干扰化合物从塑料管道迁移到饮用水中的情况已得到研究,以评估潜在的健康风险。不同塑料材料之间的迁移水平差异和相对较低的雌激素当量 (EEQ) 表明,虽然某些饮用水可能由于这些迁移物而产生显着的负面影响,但需要更多的研究来充分了解影响并确保通过塑料管道输送的水的安全 (Liu、Yin 和 Dang,2016 年)。

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

It’s known that benzylic compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-tert-Butylphenyl)benzonitrile .

生化分析

Biochemical Properties

2-(4-tert-Butylphenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 2-(4-tert-Butylphenyl)benzonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 2-(4-tert-Butylphenyl)benzonitrile can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, 2-(4-tert-Butylphenyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it has been found to bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This inhibition can result in altered metabolism of other compounds that are substrates for these enzymes. Additionally, 2-(4-tert-Butylphenyl)benzonitrile can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-(4-tert-Butylphenyl)benzonitrile can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, it has been observed that 2-(4-tert-Butylphenyl)benzonitrile can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(4-tert-Butylphenyl)benzonitrile vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, 2-(4-tert-Butylphenyl)benzonitrile can exhibit toxic effects, including liver damage, neurotoxicity, and disruption of endocrine function . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

2-(4-tert-Butylphenyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The effects of 2-(4-tert-Butylphenyl)benzonitrile on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2-(4-tert-Butylphenyl)benzonitrile within cells and tissues are mediated by various transporters and binding proteins. For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Additionally, binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for determining the bioavailability and biological activity of 2-(4-tert-Butylphenyl)benzonitrile.

Subcellular Localization

The subcellular localization of 2-(4-tert-Butylphenyl)benzonitrile plays a critical role in its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The effects of 2-(4-tert-Butylphenyl)benzonitrile on cellular function can vary depending on its subcellular localization, as different compartments have distinct roles in cellular metabolism and signaling.

属性

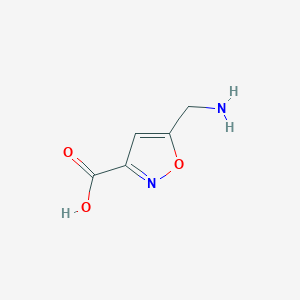

IUPAC Name |

2-(4-tert-butylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWFFZOFDLGMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602504 |

Source

|

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192699-49-3 |

Source

|

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

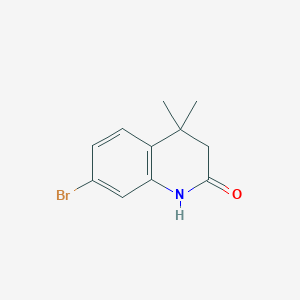

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)

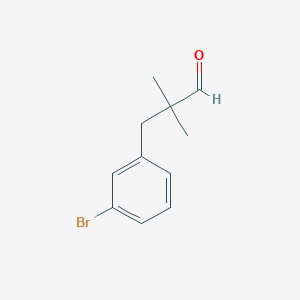

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)